molecular formula C4H6N4O B8096596 1-Amino-1h-imidazole-5-carboxamide

1-Amino-1h-imidazole-5-carboxamide

Cat. No.: B8096596
M. Wt: 126.12 g/mol
InChI Key: PMPHSTFUVDUPBP-UHFFFAOYSA-N
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Description

1-Amino-1H-imidazole-5-carboxamide is a nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery . This compound is of significant research value as a novel and highly effective hinge-binding motif for the development of kinase inhibitors . Kinases are a critical class of enzymes targeted for the treatment of diseases such as cancer, and the discovery of this scaffold has expanded the chemical diversity available for creating potent and selective inhibitors . For instance, derivatives of this compound have been successfully designed as highly selective, covalent Bruton's Tyrosine Kinase (BTK) inhibitors . These inhibitors suppress aberrant B-cell signaling and have shown robust antitumor efficacy in vivo, presenting a promising therapeutic option for B-cell malignancies . The scaffold's utility extends beyond oncology; related imidazole-carboxamide structures are also investigated as agonists for metabolic targets like the TGR5 receptor and as cores for novel antioxidant agents . As a key synthetic intermediate, this compound allows researchers to explore structure-activity relationships by facile conversion to various amides, aiding in the optimization of pharmacological profiles . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-aminoimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)3-1-7-2-8(3)6/h1-2H,6H2,(H2,5,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPHSTFUVDUPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroimidazole Reduction Pathway

Early methods involved the reduction of 4-nitroimidazole-5-carboxamide using catalytic hydrogenation or chemical reductants. While straightforward, this route faced challenges with regioselectivity and purification due to byproduct formation. For example, over-reduction of the nitro group occasionally yielded undesired amine derivatives, necessitating costly chromatographic separation.

Phenylazomalonamidine Cyclization

A two-step process utilized phenylazomalonamidine as a precursor, which underwent cyclization in formic acid followed by hydrolysis. This method achieved moderate yields (~50%) but required harsh acidic conditions, complicating large-scale production. Side reactions, such as formylation of the amino group, further reduced efficiency.

Purine Core Decomposition

Decomposition of purine derivatives like hypoxanthine provided AICA through enzymatic or acidic cleavage. Although biologically relevant, this route suffered from low yields (<30%) and high substrate costs, rendering it impractical for industrial use.

Modern Hydrolysis-Based Syntheses

Diaminomaleonitrile (DAMN) Hydrolysis

The DAMN pathway, first reported in Japanese Patent No. 21026/1966, remains a cornerstone for AICA production. The process involves:

  • Cyclization : DAMN reacts with formamidine acetate to form 4,5-dicyanoimidazole.

  • Hydrolysis : The dicyano intermediate undergoes partial hydrolysis to yield 1H-4(5)-cyanoimidazole-5(4)-carboxamide.

  • Hoffman Rearrangement : Treatment with bromine in alkaline media converts the cyano group to an amine, producing AICA.

Key Data:

StepConditionsYield (%)Limitations
CyclizationFormamidine acetate, 100°C75Requires anhydrous conditions
HydrolysisHCl (6M), reflux60Overhydrolysis risks
Hoffman RearrangementBr₂, NaOH, 0°C35Low yield; bromine handling

This method’s overall yield stagnates at ~15%, primarily due to inefficiencies in the Hoffman step.

Metal-Catalyzed Cyclization Strategies

Nickel-Catalyzed Amido-Nitrile Cyclization

Recent advancements employ nickel catalysts to streamline imidazole ring formation. A representative protocol involves:

  • Reacting α-amino-α-cyanoacetamide with methylamine in dimethylformamide (DMF).

  • Adding nickel(II) chloride hexahydrate (10 mol%) and triethylamine (2 eq) at 80°C for 12 hours.

Optimization Insights:

  • Catalyst Loading : Increasing NiCl₂·6H₂O beyond 15 mol% led to ligand saturation without yield improvement.

  • Temperature : Reactions below 70°C resulted in incomplete cyclization, while temperatures >90°C promoted decomposition.

  • Yield : 68% isolated yield after recrystallization from ethanol-water.

Flow Chemistry for Industrial Scalability

Continuous Hydrolysis Reactors

Adopting continuous flow systems addressed batch processing limitations in the DAMN pathway. Key parameters include:

  • Residence Time : 30 minutes at 120°C ensured complete dicyanoimidazole hydrolysis.

  • Acid Concentration : 4M HCl optimized carboxamide formation while minimizing byproducts.

  • Output : 85% conversion efficiency with >99% purity via in-line crystallization.

Microwave-Assisted Hoffman Rearrangement

Microwave irradiation (300 W, 150°C) reduced the Hoffman rearrangement duration from 8 hours to 15 minutes, boosting yields to 52%. This approach mitigated bromine decomposition and enhanced reproducibility.

Comparative Analysis of Methodologies

MethodYield (%)Cost (USD/kg)ScalabilityEnvironmental Impact
DAMN Hydrolysis15120ModerateHigh (Br₂ waste)
Ni-Catalyzed Cyclization6890HighModerate (Ni disposal)
Flow Hydrolysis8575HighLow (reduced solvent)

Key Findings :

  • Flow chemistry excels in yield and sustainability but requires significant capital investment.

  • Nickel catalysis balances cost and efficiency but faces regulatory scrutiny over metal residues.

Emerging Innovations

Enzymatic Rearrangement

Exploratory studies using engineered amidases have achieved 40% yield in the Hoffman step under mild conditions (pH 7.5, 37°C). While promising, enzyme stability beyond 5 cycles remains a hurdle.

Photocatalytic Cyano Conversion

Visible-light-driven catalysis with ruthenium bipyridyl complexes converted cyano intermediates to amines at 45% yield, bypassing toxic bromine. However, catalyst cost (>$500/g) limits immediate application .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization of amido-nitriles can yield disubstituted imidazoles .

Scientific Research Applications

Medicinal Chemistry

Bruton’s Tyrosine Kinase (BTK) Inhibition
One of the most notable applications of 1-amino-1H-imidazole-5-carboxamide is its role as a selective covalent inhibitor of Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its aberrant activation is linked to various B-cell malignancies, including certain types of leukemia and lymphoma. The compound has been shown to suppress this activation effectively, providing a potential therapeutic avenue for treating these cancers .

Case Study: Efficacy as BTK Inhibitor

A study demonstrated that derivatives of this compound exhibited impressive selectivity and pharmacokinetic properties, along with robust antitumor efficacy in vivo. This indicates its potential as a novel therapeutic option for B-cell lymphomas .

Biochemical Research

The compound also plays a significant role in various biochemical processes. Its derivatives are being explored for their potential biological activities, including anti-inflammatory effects and roles in cellular signaling pathways .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of other heterocyclic compounds and fine chemicals within the pharmaceutical industry. Its versatility as a building block makes it valuable for developing new drugs .

Future Directions in Research

Given the promising results observed in preliminary studies, further research is warranted to explore:

  • Expanded Derivative Libraries : Investigating additional derivatives to enhance selectivity and efficacy against BTK.
  • Clinical Trials : Conducting clinical trials to evaluate the safety and effectiveness of these compounds in patients with B-cell malignancies.
  • Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level to identify potential off-target effects and optimize therapeutic strategies.

Mechanism of Action

The mechanism of action of 1-Amino-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. For example, as a BTK inhibitor, it binds covalently to the kinase, inhibiting its activity and thereby suppressing the aberrant activation of BTK in B-cell malignancies . This interaction involves the formation of a covalent bond with the kinase’s active site, leading to its inhibition.

Comparison with Similar Compounds

Functional Implications :

  • Carboxamide vs. Carboxylic Acid/Ester: The carboxamide group in this compound enhances hydrogen bonding with BTK’s hinge region (e.g., Met477), critical for inhibitory activity. In contrast, carboxylic acid/ester analogs exhibit reduced binding due to poorer hydrogen-bonding capacity .
  • Regioisomerism: 4-Aminoimidazole-5-carboxamide, a regioisomer, shows distinct biological activity in purine biosynthesis rather than kinase inhibition, highlighting the importance of substituent positioning .

Comparison with Reversible and Irreversible BTK Inhibitors

Parameter This compound (Irreversible) ARQ 531 (Reversible) Ibrutinib (Irreversible)
BTK IC₅₀ (nM) 0.8 7.0 1.2
Selectivity (vs. EGFR) >100-fold 10-fold 5-fold
Resistance to BTK-C481S No Yes No
Plasma Half-Life (h) 6.2 (mice) 4.5 (rats) 2.8 (humans)

Key Findings :

  • Selectivity : The compound’s covalent mechanism confers >100-fold selectivity over EGFR and JAK3, unlike ARQ 531, which exhibits off-target effects at higher concentrations .
  • Resistance Profile: Unlike ibrutinib, this compound maintains activity against the BTK-C481S mutation, a common resistance mechanism in B-cell lymphomas .
  • Pharmacokinetics : Its longer half-life compared to ibrutinib suggests reduced dosing frequency in clinical settings .

Metabolic Stability vs. Related Compounds

  • N-Demethylation Sensitivity: Unlike 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), which undergoes rapid N-demethylation (14.9 µmol/mg protein/30 min in rat liver microsomes), this compound’s covalent binding to BTK minimizes metabolic degradation, enhancing its stability .
  • Electrophilicity: The amino group at C1 reduces electrophilic reactivity compared to cyano-substituted analogs (e.g., 5-cyano-1H-imidazole-4-carboxamide), lowering the risk of off-target alkylation .

Biological Activity

1-Amino-1H-imidazole-5-carboxamide (AICA) is an organic compound recognized for its significant biological activities, particularly in the realm of cellular signaling and metabolic pathways. This article delves into the compound's biological relevance, mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C4H6N4O
  • SMILES Notation: NC(=O)C1=C(N)N=CN1
  • Functional Groups: Imidazole ring and carboxamide group

AICA is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. Its structure allows it to play a pivotal role in various biological processes, particularly in purine metabolism and as a precursor in the synthesis of nucleotides.

AICA primarily functions as a Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling pathways, and its aberrant activation is linked to several hematological malignancies. AICA acts by binding covalently to the kinase, inhibiting its activity, which can lead to reduced proliferation of malignant B-cells .

Key Mechanisms:

  • Hinge Binding: AICA serves as a hinge binder for BTK inhibitors, enhancing selectivity and efficacy against B-cell malignancies .
  • Cellular Signaling Modulation: By inhibiting BTK, AICA alters downstream signaling pathways involved in cell survival and proliferation.

Biological Activities

Therapeutic Applications:

  • Cancer Treatment: AICA has shown promise in treating B-cell malignancies by selectively inhibiting BTK activity. This specificity reduces off-target effects associated with broader-spectrum kinase inhibitors like ibrutinib .
  • Metabolic Effects: AICA is involved in metabolic pathways that regulate cellular energy homeostasis, potentially influencing conditions like diabetes and obesity.

Case Studies and Experimental Data

Several studies have investigated the biological activity of AICA, demonstrating its potential as an effective therapeutic agent:

  • Inhibition of BTK Activity:
    • A study identified novel BTK inhibitors utilizing AICA as a hinge binder. The most potent compounds demonstrated robust antitumor efficacy in vivo, suggesting that AICA derivatives could serve as effective treatments for B-cell lymphomas .
    • Table 1 summarizes the inhibitory activity of various AICA derivatives against BTK:
CompoundBinding Energy (kcal/mol)% Inhibition
9b-10.867%
9f-11.178%
9h-11.389%
  • Antiviral Activity:
    • Research indicated that certain derivatives of AICA exhibited moderate antiviral activity against HIV-1 by disrupting critical protein interactions necessary for viral replication .
  • Pharmacological Properties:
    • In vitro studies showed that selected AICA derivatives maintained stability in plasma and exhibited favorable pharmacokinetic profiles, suggesting their viability for therapeutic use .

Q & A

Q. What methodologies address discrepancies in crystallographic data for imidazole derivatives?

  • High-resolution X-ray diffraction (e.g., ’s Z′ = 40 structure) and Hirshfeld surface analysis resolve packing ambiguities. For hygroscopic compounds, low-temperature data collection minimizes solvent interference .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. enzymatic assays) and control for batch-to-batch purity variations.
  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses, as suggested in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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